3,7-Dimethylnona-2,6-dienenitrile
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Overview
Description
3,7-Dimethylnona-2,6-dienenitrile is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Chemical Synthesis
3,7-Dimethylnona-2,6-dienenitrile and its derivatives play a significant role in catalysis and chemical synthesis. For instance, a study demonstrated the synthesis of 2,6-Dimethylnaphthalene (2,6-DMN), an important chemical for producing polyethylenenaphthalate and polybutylene naphthalate, via methylation over metal-loaded beta zeolite catalysts. This method presented an alternative to the complex and costly traditional synthesis of 2,6-DMN (Güleç, Sher, & Karaduman, 2018).
Chemical Reactions and Properties
In a different context, the properties and reactions of derivatives of this compound have been explored. For example, the reaction of 1,1,3,3-tetrakis(dimethylamino)-1Λ5,3Λ5-diphosphete with acetonitrile yielded a product that contributed to the understanding of certain chemical properties and reaction mechanisms (Fluck, Neumüller, Heckmann, & Riffel, 1987).
Applications in Material Science
In the field of material science, large π-conjugated α-cyanostilbene derivatives have been synthesized using derivatives of this compound. These compounds were used as colorimetric sensors for detecting volatile acids and organic amine gases, showcasing the potential of these derivatives in developing new functional materials (Cao et al., 2020).
Natural Product Synthesis and Analysis
The derivatives of this compound have been identified in the synthesis and analysis of natural products. For instance, a chromene derivative related to this compound was isolated from the brown alga Homoeostrichus formosana, highlighting its presence in natural sources and potential biological activities (Fang et al., 2014).
Analytical Chemistry
In analytical chemistry, the structural analysis and synthesis of certain derivatives of this compound have contributed to understanding molecular structures and bonding characteristics. This includes studies involving X-ray crystallographic analysis and NMR studies, aiding in the elucidation of molecular behavior (George et al., 1998).
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 3,7-Dimethylnona-2,6-dienenitrile can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-1,3-butadiene", "acetonitrile", "sodium hydride", "methyl iodide", "sodium cyanide" ], "Reaction": [ "Step 1: Deprotonation of 2-methyl-1,3-butadiene with sodium hydride in THF to form the corresponding anion.", "Step 2: Alkylation of the anion with methyl iodide to yield 3-methyl-1,3-pentadiene.", "Step 3: Addition of sodium cyanide to 3-methyl-1,3-pentadiene in DMF to form the corresponding nitrile.", "Step 4: Dehydrohalogenation of the nitrile with sodium hydride in DMF to produce 3,7-dimethyl-1,3,6-octatriene nitrile.", "Step 5: Isomerization of the nitrile using a palladium catalyst to yield 3,7-Dimethylnona-2,6-dienenitrile." ] } | |
CAS No. |
61792-11-8 |
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(2Z,6E)-3,7-dimethylnona-2,6-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8H,4-5,7H2,1-3H3/b10-6+,11-8- |
InChI Key |
DHJVLXVXNFUSMU-HOLFWZHHSA-N |
Isomeric SMILES |
CC/C(=C/CC/C(=C\C#N)/C)/C |
SMILES |
CCC(=CCCC(=CC#N)C)C |
Canonical SMILES |
CCC(=CCCC(=CC#N)C)C |
61792-11-8 | |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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